

# An In-depth Technical Guide to the M133 Peptide of Mouse Hepatitis Virus

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## Compound of Interest

Compound Name: M133 peptide

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## Introduction

The **M133 peptide**, an immunodominant CD4+ T cell epitope derived from the membrane (M) protein of the neurotropic JHM strain of Mouse Hepatitis Virus (MHV), represents a critical component in the study of coronavirus-induced neuropathogenesis. Spanning amino acid residues 133-147, this peptide is instrumental in orchestrating the host's immune response to MHV infection in the C57BL/6 mouse model. The nature of the T cell response to M133 can be multifaceted, contributing to protective immunity, pathogenic inflammation, or immune regulation, depending on the specific context of the infection. This guide provides a comprehensive overview of the **M133 peptide**, its origin, and the experimental methodologies used to investigate its role in MHV infection.

## M133 Peptide: Sequence and Origin

The **M133 peptide** originates from the transmembrane M protein of the JHM strain of Mouse Hepatitis Virus. The M protein is a structural component of the viral envelope and plays a crucial role in virion assembly.

Table 1: **M133 Peptide** Sequence and Origin

Property	Description
Virus	Mouse Hepatitis Virus (MHV), JHM Strain
Protein of Origin	Membrane (M) Protein
Amino Acid Position	133-147
Sequence	HSWWNVVDFIQACKL

## Quantitative Data Summary

While direct binding affinity data such as IC50 values for the **M133 peptide** to its restricting MHC class II molecule (I-Ab) are not readily available in tabular format in the reviewed literature, its functional avidity and the concentrations used in various immunological assays provide quantitative insights into its potency as a T cell epitope.

Table 2: **M133 Peptide** Concentrations in Experimental Assays

Experimental Assay	Peptide Concentration	Cell Type	Purpose
In vitro T cell stimulation	1 $\mu$ M - 10 $\mu$ M	Splenocytes, CNS-infiltrating lymphocytes	Measurement of cytokine production (IFN- $\gamma$ , IL-10), proliferation assays
Intracellular Cytokine Staining (ICS)	5 $\mu$ M	CNS-infiltrating lymphocytes	Identification and quantification of M133-specific cytokine-producing T cells
MHC Class II Tetramer Staining	N/A (Tetramer specific)	Splenocytes, CNS-infiltrating lymphocytes	Direct visualization and quantification of M133-specific CD4+ T cells

## Experimental Protocols

### Peptide Synthesis and Preparation

The **M133 peptide** (HSWWNVVDFIQACLK) is typically synthesized by solid-phase peptide synthesis.

- **Purity:** For immunological assays, the peptide should be purified to >95% by high-performance liquid chromatography (HPLC).
- **Solubilization:** The lyophilized peptide is dissolved in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mg/mL).
- **Storage:** The stock solution is stored at -20°C or -80°C. For working solutions, the stock is diluted in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired final concentration. The final DMSO concentration in cell cultures should be kept below 0.5% to avoid toxicity.

### Intracellular Cytokine Staining (ICS) for M133-Specific T Cells

This protocol is used to identify and quantify T cells that produce specific cytokines in response to **M133 peptide** stimulation.

- **Cell Preparation:** Isolate single-cell suspensions of splenocytes or central nervous system (CNS)-infiltrating lymphocytes from MHV-infected mice.
- **In vitro Stimulation:**
  - Plate  $1-2 \times 10^6$  cells per well in a 96-well round-bottom plate.
  - Add the **M133 peptide** to a final concentration of 5  $\mu$ M.
  - Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.
  - Incubate for 4-6 hours at 37°C in a CO<sub>2</sub> incubator.

- Surface Staining:
  - Wash the cells with FACS buffer (PBS with 2% FBS and 0.09% sodium azide).
  - Stain with fluorescently-conjugated antibodies against surface markers such as CD4, CD8, and a viability dye for 20-30 minutes on ice.
- Fixation and Permeabilization:
  - Wash the cells to remove unbound surface antibodies.
  - Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
  - Wash and permeabilize the cells with a permeabilization buffer (e.g., containing saponin or Triton X-100).
- Intracellular Staining:
  - Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN- $\gamma$ , IL-10, TNF- $\alpha$ ) for 30 minutes at room temperature.
- Flow Cytometry Analysis:
  - Wash the cells and resuspend in FACS buffer.
  - Acquire the data on a flow cytometer.
  - Analyze the data using appropriate software, gating on live, CD4+ T cells to determine the percentage of cytokine-producing cells.

## MHC Class II Tetramer Staining

This method allows for the direct visualization and quantification of M133-specific CD4+ T cells, regardless of their functional state.

- Cell Preparation: Prepare a single-cell suspension of lymphocytes as described for ICS.
- Tetramer Staining:

- Resuspend 1-2 x 10<sup>6</sup> cells in FACS buffer.
- Add the I-Ab/M133 tetramer reagent at the manufacturer's recommended concentration.
- Incubate for 1-2 hours at 37°C.
- Surface Staining:
  - Without washing, add fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD44, and a viability dye).
  - Incubate for 20-30 minutes on ice.
- Washing and Analysis:
  - Wash the cells twice with FACS buffer.
  - Resuspend in FACS buffer for flow cytometry analysis.
  - Gate on live, CD4<sup>+</sup> T cells to identify the tetramer-positive population.

## Generation of M133-Specific TCR Transgenic/Retrogenic Mice

To study the M133-specific T cell response in a controlled manner, T cell receptor (TCR) transgenic or retrogenic mice can be generated.

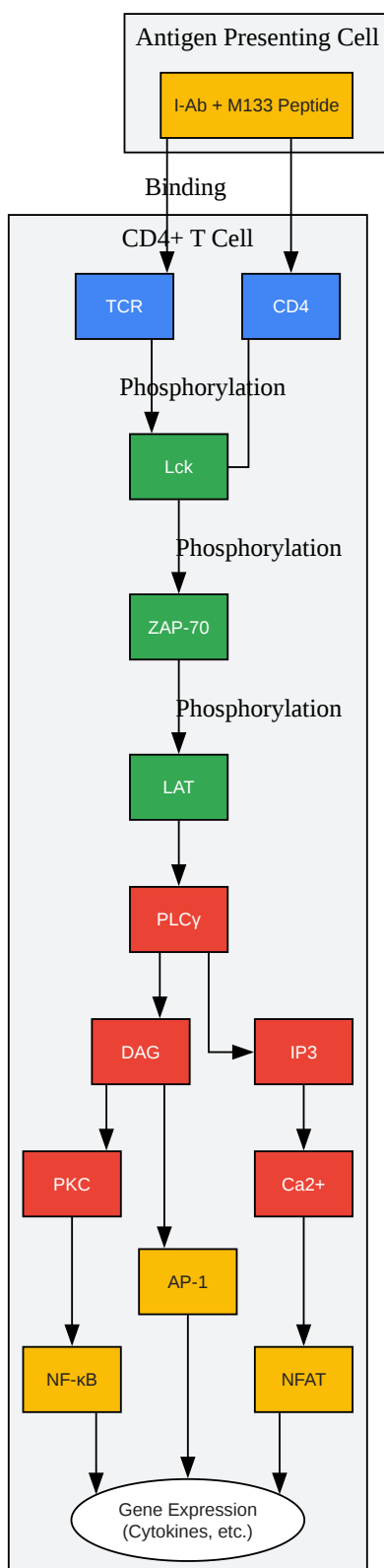
- Identification of M133-Specific TCRs:
  - Isolate M133-specific CD4<sup>+</sup> T cells from MHV-infected mice using tetramer staining and cell sorting.
  - Perform single-cell RNA sequencing to identify the paired TCR $\alpha$  and TCR $\beta$  chain sequences.
- Generation of Retrogenic Mice:
  - Clone the identified TCR $\alpha$  and TCR $\beta$  chains into a retroviral vector.

- Transduce hematopoietic stem cells from donor mice with the retrovirus.
- Adoptively transfer the transduced stem cells into irradiated recipient mice.
- Generation of Transgenic Mice:
  - Inject the cloned TCR $\alpha$  and TCR $\beta$  chain constructs into fertilized mouse oocytes.
  - Implant the oocytes into pseudopregnant female mice.
  - Screen the offspring for the presence of the transgene.

## Signaling Pathways and Experimental Workflows

### T Cell Receptor (TCR) Signaling Pathway

The interaction of the **M133 peptide** presented by the I-Ab molecule on an antigen-presenting cell (APC) with the TCR on a CD4<sup>+</sup> T cell initiates a complex signaling cascade leading to T cell activation, proliferation, and differentiation.

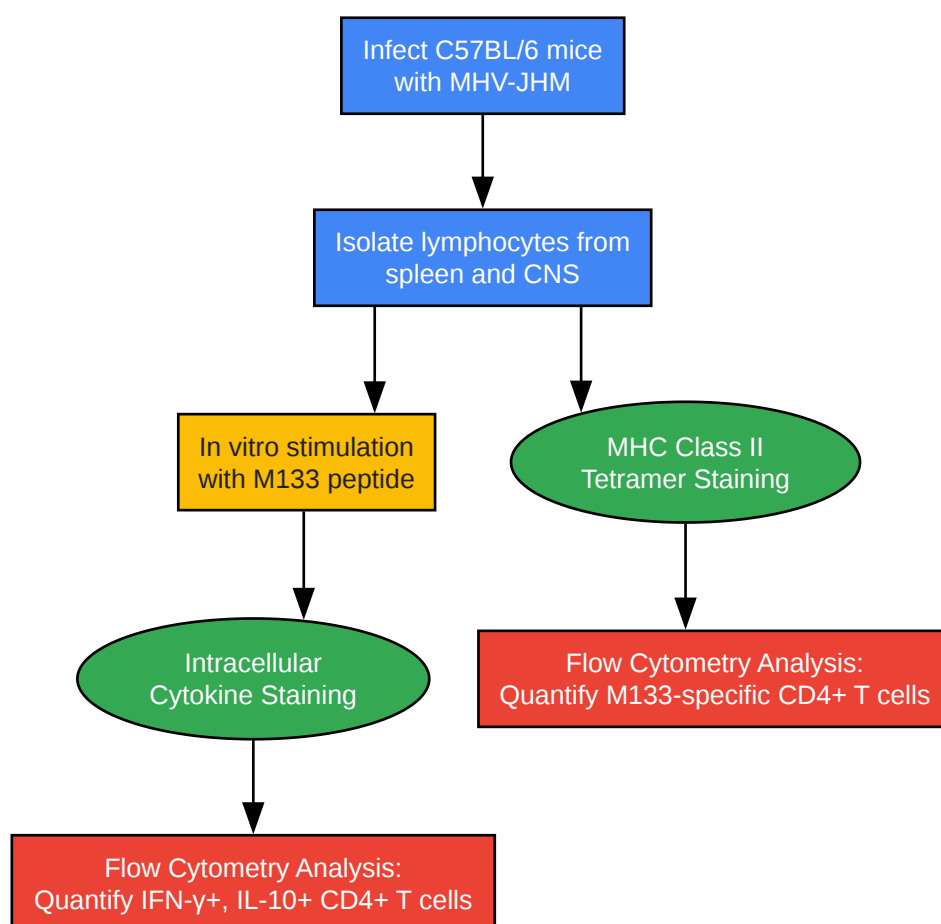


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Caption: TCR signaling cascade upon M133-pMHCII recognition.

## Experimental Workflow for Identifying M133-Specific T Cell Responses

The following diagram illustrates a typical workflow for the identification and characterization of M133-specific T cell responses from MHV-infected mice.



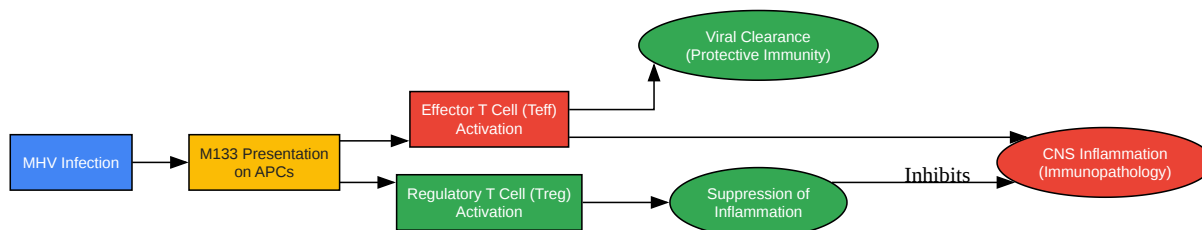
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Caption: Workflow for M133-specific T cell response analysis.

## Logical Relationship for the Role of M133 in MHV Pathogenesis

The immune response to the M133 epitope can have divergent effects on the outcome of MHV infection, highlighting the delicate balance between protective immunity and immunopathology.





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Caption: Dual role of M133-specific T cells in MHV infection.

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